4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C11H7BrF3N and a molecular weight of 290.08 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methylquinoline and bromine.
Bromination: The bromination of 8-methylquinoline is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically conducted at room temperature to yield 4-bromo-8-methylquinoline.
Trifluoromethylation: The trifluoromethylation step involves the introduction of a trifluoromethyl group using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually performed under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its bioavailability and metabolic stability.
Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Hydrazino-8-trifluoromethyl-quinoline hydrochloride
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
Uniqueness
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is unique due to the specific combination of bromine, methyl, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various chemical syntheses. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are advantageous in medicinal chemistry and material science applications .
Biologische Aktivität
4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a quinoline backbone with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position, which significantly influences its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Its mechanism of action includes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which can lead to altered cellular functions.
- DNA Interaction : It may bind to DNA, affecting replication and transcription processes, thereby exhibiting potential anticancer properties.
- Antimicrobial Activity : The compound demonstrates activity against a range of pathogenic microorganisms, including bacteria and fungi, by disrupting their cellular processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, especially against antibiotic-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation.
- Apoptotic Pathway Activation : It activates caspases, leading to programmed cell death.
A study reported that treatment with this compound resulted in a reduction of cell viability by up to 70% in certain cancer cell lines at concentrations ranging from 5 to 20 µM.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of this compound against multi-drug resistant bacterial strains. The study found that the compound exhibited significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections .
- Anticancer Research : In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), it was observed that the compound not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutics like doxorubicin. This synergistic effect highlights its potential role in combination therapy for cancer treatment .
Safety and Toxicology
While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological assessments are necessary to fully establish its safety for clinical use.
Eigenschaften
IUPAC Name |
4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXMBKLFZUGDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435046 | |
Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260973-04-4 | |
Record name | 4-bromo-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.